Manganese sulfide

Overview

Description

Manganese sulfide (MnS) is a compound that can be found in various forms in the environment, particularly in sulfidic sediments. It is known for its unique reactive abilities due to the presence of sulfide, a known reductant, and manganese, which can form oxidants such as oxyhydroxides . The compound has been studied for its role in controlling the speciation of various elements, including chromium, and its implications on their fate and toxicity in natural environments .

Synthesis Analysis

Manganese sulfide can be synthesized through hydrothermal reactions involving manganese(II) salts and various ligands. For instance, reactions with m-sulfophenylphosphonic acid and 1,10-phenanthroline have led to the formation of novel manganese(II) sulfonate-phosphonates with dinuclear, tetranuclear, and hexanuclear clusters . Similarly, manganese(II) sulfonate-arsonates with different dimensional structures have been obtained through hydrothermal reactions with o-sulfophenylarsonic acid and auxiliary chelating ligands . These syntheses result in a variety of manganese sulfide clusters with unique magnetic properties and structural features .

Molecular Structure Analysis

The molecular structure of manganese sulfide complexes has been determined using X-ray crystallography. For example, three manganese(II) complexes were isolated and their structures were elucidated, revealing their ability to catalyze asymmetric sulfide oxidation . Additionally, the structure of manganese gallium sulfide has been investigated, identifying new phases such as a spinel, a tetragonal one, and a hexagonal one, with reported lattice parameters, densities, melting points, and chemical analyses .

Chemical Reactions Analysis

Manganese sulfide participates in various chemical reactions, including the catalytic asymmetric sulfoxidation of aryl alkyl sulfides . It also plays a role in the reduction of aqueous Cr(VI) under anaerobic conditions, where the reaction progress is influenced by factors such as surface area loading, Cr(VI) concentration, and pH . Furthermore, manganese sulfide has been used to study the oxidation behavior and kinetics of sulfide by synthesized manganese oxide minerals, revealing that the oxidation products include sulfate, sulfite, and thiosulfate .

Physical and Chemical Properties Analysis

The physical and chemical properties of manganese sulfide are influenced by its synthesis and molecular structure. For instance, the magnetic property measurements of manganese(II) sulfonate-phosphonates indicate weak antiferromagnetic interactions between magnetic centers . The oxidation behavior of sulfide by manganese oxide minerals is affected by factors such as pH, temperature, and the amount of manganese oxides, with the oxidation ability depending on the content of active Mn(III) . Additionally, manganese sulfide has been used to create sea urchin-like architectures and nanowire arrays of cobalt–manganese sulfides, which exhibit superior electrochemical energy storage performance .

Scientific Research Applications

-

Optoelectronics

- Manganese sulfide is a p-type semiconductor with a wide bandgap (Eg = 3 eV) that undergoes a transition to an antiferromagnetically ordered phase below room temperature . This makes it attractive for potential applications in the field of short wavelength optoelectronics .

- The optical properties of MnS have also raised considerable interest in protobiology since it is deemed to have played a key role in the prebiotic photosynthesis development, thanks to its ability to photoreduce CO2 .

-

Photoluminescence

-

Photoreduction Catalysts

-

Magnetic Resonance Imaging (MRI)

-

Electrode Material for Ion Batteries

-

Steel Manufacturing

- The morphology and distribution of manganese sulfide (MnS) inclusions have a significant influence on the comprehensive performance, which is an important research field for resulfurized steels . The shape and distribution of MnS inclusions have a significant effect on the hot working, mechanical properties, and cutting properties of resulfurized free-cutting steels .

-

Fractal Theory Application in Steel Manufacturing

- The morphology and distribution of manganese sulfide (MnS) inclusions have a significant influence on the comprehensive performance of resulfurized free-cutting steels . The fractal theory was employed to study the three-dimensional morphologies of MnS inclusions . The results showed that the edge fractal dimension of MnS inclusions was between 1.59 and 1.88 . The multifractal spectrum provides a new method for studying the second phase in materials .

-

Solar Cells and Supercapacitors

-

Electrocatalysts for Oxygen/Hydrogen Evolution Reaction

-

Sensors for Gases/Chemicals

-

Catalysts/Photocatalysts for Environmental Remediation

-

Nanosize MnS as a Lithium-Ion Battery Electrode or Supercapacitor Material

-

Thermoelectric Materials

-

Water Treatment

-

Drug Delivery

-

Cancer Therapy

-

Antibacterial Applications

-

Bioimaging

Safety And Hazards

Future Directions

Manganese sulfides with a diversity of well-defined morphologies and phases have been successfully synthesized by the solvothermal approach. The samples described in this paper are promising to be utilized in solar cells, biomedicine, short wavelength electronic devices, photocatalysis, and other fields .

properties

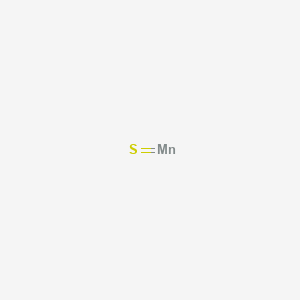

IUPAC Name |

sulfanylidenemanganese | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADICXFYUNYKGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S=[Mn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MnS | |

| Record name | manganese sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Manganese_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12687-82-0 (cpd with unspecified MF) | |

| Record name | Manganese sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018820296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00893974 | |

| Record name | Manganese(2+) sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pink, green, or brown-green solid; [Merck Index] | |

| Record name | Manganese(II) sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2557 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Manganese sulfide | |

CAS RN |

18820-29-6 | |

| Record name | Manganese sulfide (MnS) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18820-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Manganese sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018820296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese sulfide (MnS) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese(2+) sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANESE SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87Y1S2L575 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,9-Dimethyl-furo[3,2-g]chromen-7-one](/img/structure/B95139.png)

![4beta-(Isobutyryloxy)-3,4abeta,5beta-trimethyl-4,4a,5,6-tetrahydronaphtho[2,3-b]furan-9(7H)-one](/img/structure/B95142.png)

![1,2-Dimethyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborine](/img/structure/B95143.png)

![1-Azabicyclo[1.1.0]butane](/img/structure/B95151.png)